molecular formula C13H19NO B15237022 1-Amino-1-(4-tert-butylphenyl)propan-2-one

1-Amino-1-(4-tert-butylphenyl)propan-2-one

Cat. No.: B15237022
M. Wt: 205.30 g/mol
InChI Key: CQWMYGHCBUWVEK-UHFFFAOYSA-N
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Description

1-Amino-1-(4-tert-butylphenyl)propan-2-one is an organic compound with the molecular formula C13H19NO. It is characterized by the presence of an amino group and a tert-butylphenyl group attached to a propanone backbone. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(4-tert-butylphenyl)propan-2-one typically involves the reaction of tert-butylbenzene with propionyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in a solvent such as petroleum ether at a controlled temperature of around 20°C. The reaction mixture is then quenched with ice water, and the organic layer is separated and purified by distillation under reduced pressure to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4-tert-butylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Amino-1-(4-tert-butylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-tert-butylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tert-butylphenyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-Butylphenyl)propan-2-one: Similar structure but lacks the amino group.

    Phenylacetone: A related compound with a phenyl group instead of a tert-butylphenyl group.

Uniqueness

1-Amino-1-(4-tert-butylphenyl)propan-2-one is unique due to the presence of both an amino group and a tert-butylphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-amino-1-(4-tert-butylphenyl)propan-2-one

InChI

InChI=1S/C13H19NO/c1-9(15)12(14)10-5-7-11(8-6-10)13(2,3)4/h5-8,12H,14H2,1-4H3

InChI Key

CQWMYGHCBUWVEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)C(C)(C)C)N

Origin of Product

United States

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